molecular formula C13H19N3OS B8110768 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8110768
M. Wt: 265.38 g/mol
InChI Key: YZZMMNVUBQDOCU-UHFFFAOYSA-N
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Description

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the thiazole ring and the spirocyclic framework contributes to its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Spirocyclic Framework Construction: The spirocyclic structure is often constructed via a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under basic conditions to form the spirocyclic core.

    Final Coupling: The final step involves coupling the thiazole ring with the spirocyclic core. This can be done using a nucleophilic substitution reaction where the thiazole moiety is introduced to the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved by binding to the kinase domain of RIPK1, disrupting its activity and subsequent signaling pathways involved in inflammation and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific combination of the thiazole ring and spirocyclic structure, which imparts distinct biological activity and stability. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-10-15-11(8-18-10)7-16-6-4-13(12(16)17)3-2-5-14-9-13/h8,14H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZMMNVUBQDOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC3(C2=O)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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